4-Sulpho-m-phenylenediammonium sulphate

Description

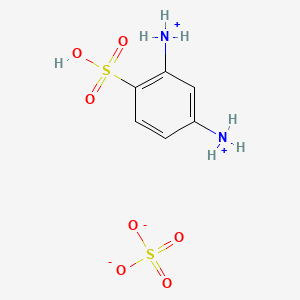

4-Sulpho-m-phenylenediammonium sulphate is an aromatic ammonium sulfate derivative characterized by a meta-substituted phenyl ring with sulfonic acid (-SO₃H) and ammonium (-NH₃⁺) groups. The compound’s molecular formula is C₆H₉N₂O₇S₂ (inferred from structural analogs in ), with a molecular weight of 285.28 g/mol. Its CAS registry number is 81099-86-7 . The sulfonic acid group at the 4-position and dual ammonium groups in the meta-positions contribute to its high polarity and water solubility.

Properties

CAS No. |

93920-38-8 |

|---|---|

Molecular Formula |

C6H10N2O7S2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(3-azaniumyl-4-sulfophenyl)azanium;sulfate |

InChI |

InChI=1S/C6H8N2O3S.H2O4S/c7-4-1-2-6(5(8)3-4)12(9,10)11;1-5(2,3)4/h1-3H,7-8H2,(H,9,10,11);(H2,1,2,3,4) |

InChI Key |

BLRLDLUUBIPZBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[NH3+])[NH3+])S(=O)(=O)O.[O-]S(=O)(=O)[O-] |

Related CAS |

88-63-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Preparation via Sulfonation of m-Phenylenediamine in Sulfuric Acid Medium

One classical and widely used method involves direct sulfonation of m-phenylenediamine using concentrated sulfuric acid. This process is described in detail in patent literature, highlighting the following key steps and conditions:

Reactants and Stoichiometry : Typically, from 1 to 10 mol of sulfuric acid (preferably 3 to 8 mol, optimally 4 to 7 mol) are used per mole of m-phenylenediamine.

-

- Initial stirring of sulfuric acid (50-100%, commonly ~96%) at room temperature.

- Slow addition of m-phenylenediamine while maintaining temperature between 80°C and 140°C.

- Further heating to reflux (~178°C) for about 6 hours to ensure complete sulfonation.

- Total reaction time ranges from 1 to 5 hours at intermediate temperatures, followed by additional heating at higher temperatures (170-250°C) for 0.5 to 5 hours.

-

- The reaction mixture is diluted with hot water (~100°C) and stirred to precipitate the product.

- Filtration and washing with hot water remove sulfate impurities.

- The crude product is purified by suspension in water, pH adjustment to ~8 with sodium hydroxide, activated carbon treatment, filtration, and final acidification to precipitate the pure sulfonated product.

-

- The method typically yields about 70% of the theoretical product.

- Purity is enhanced by controlled pH adjustment and decolorization steps.

| Parameter | Condition/Value |

|---|---|

| Sulfuric acid (mol/mol) | 4 to 7 mol per mol m-phenylenediamine |

| Temperature | 80-140°C initially; reflux at ~178°C |

| Reaction time | 1-5 hours + 0.5-5 hours at high temp |

| Workup pH | Adjusted to 8 then acidified |

| Yield | ~70% |

This method is robust and scalable but requires careful temperature control to avoid degradation and side reactions.

Preparation via Diazotization and Reduction of 4-Sulfoacid Aniline

An alternative approach involves preparing 4-sulfonic acid phenylhydrazine intermediates, which can be further converted into sulfonated diammonium salts. This method is detailed in Chinese patent CN101157642A and involves:

Starting Material : 4-sulfoacid aniline.

-

- Diazotization of 4-sulfoacid aniline using sodium nitrite under acidic conditions at low temperature (~15°C).

- Reduction of the diazonium salt using sodium metabisulfite (sodium pyrosulfite) at 10-35°C and pH 7-9.

- Hydrolysis and acidification to yield the sulfonated phenylhydrazine derivative.

-

- Shortened reaction time (~30 minutes for reduction).

- High product purity (>98% by HPLC).

- Lower production cost due to efficient reaction conditions.

-

- Dissolve sulphanilic acid and soda ash in water, acidify with hydrochloric acid.

- Add sodium nitrite solution at 15°C to form diazonium salt.

- Prepare sodium pyrosulfite and soda ash solution, cool to 15°C.

- Add diazonium salt solution to reduction mixture at pH 8, keep temperature below 25°C.

- Heat to 80°C for 2 hours, then add sulfuric acid and heat to 95°C for 1 hour.

- Filter, wash, decolorize with activated carbon, acidify, and isolate product.

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | 15°C, acidic medium | Diazonium salt formation |

| Reduction | 10-35°C, pH 7-9, sodium pyrosulfite | Rapid reduction (~30 min) |

| Hydrolysis & Acidification | 80-95°C, sulfuric acid addition | High purity sulfonated product |

This method is particularly suitable for producing high-purity intermediates for further chemical transformations.

Sulfonation of Diamides of m-Phenylenediamine Using Sulfur Trioxide in Dialkylacylamide Solvents

Another sophisticated method involves sulfonation of m-phenylenediamine derivatives, such as polyamides, using sulfur trioxide in solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). This process is described in US patent US3839294A and includes:

Materials : Diamides of m-phenylenediamine (including polymeric forms).

Sulfonating Agents : Sulfur trioxide (SO3) or chlorosulfonic acid.

Solvents : Dialkylacylamides such as DMF or DMAc, which help control reaction and avoid premature degradation.

-

- Temperature range: 25°C to 90°C (can be higher, up to 140°C for less reactive agents).

- Reaction time: 15 minutes to 72 hours, depending on temperature and reactivity.

- Concentrations: 5-20 wt% of substrate; sulfonating agent at least equimolar to m-phenylenediamine units.

-

- The sulfonation is smooth with minimal heat evolution.

- Reaction progress is monitored by precipitation tests and infrared spectroscopy.

- Product isolation involves precipitation, filtration, washing, and drying.

| Parameter | Range/Value |

|---|---|

| Temperature | 25-90°C (up to 140°C for some agents) |

| Reaction time | 15 min to 72 hours |

| Substrate concentration | 5-20 wt% |

| Sulfonating agent ratio | ≥1 mol per gram formula weight |

This method is particularly useful for sulfonating polymeric or complex m-phenylenediamine derivatives, offering controlled sulfonation without degradation.

Summary Table of Preparation Methods

| Method | Starting Material | Sulfonating Agent/Conditions | Key Features | Yield/Purity |

|---|---|---|---|---|

| Sulfuric Acid Sulfonation | m-Phenylenediamine | Concentrated H2SO4, 80-178°C, 1-10 mol H2SO4 | Simple, scalable, requires temp control | ~70% yield, moderate purity |

| Diazotization & Reduction | 4-Sulfoacid aniline | NaNO2 (diazotization), Na2S2O5 (reduction), acid hydrolysis | High purity, short reaction time | >98% purity |

| Sulfur Trioxide in DMF | Diamides of m-phenylenediamine | SO3 in DMF, 25-90°C, 15 min to 72 h | Controlled sulfonation, minimal degradation | High sulfonation degree |

| Selective Sulfonation on Acylated Derivatives | 4-Acyl-o-phenylenediamine | Mild sulfonating agents, selective conditions | Regioselective sulfonation | High selectivity, useful intermediates |

Chemical Reactions Analysis

Types of Reactions

4-Sulpho-m-phenylenediammonium sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

Substitution: The diamine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: N-substituted derivatives of m-phenylenediamine.

Scientific Research Applications

4-Sulpho-m-phenylenediammonium sulphate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Sulpho-m-phenylenediammonium sulphate involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The diamine groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Aluminium Sulphate (Al₂(SO₄)₃)

- Structure: Inorganic metal sulfate.

- Molecular Weight : 342.15 g/mol .

- Applications : Water purification, paper sizing, and as a mordant in dyeing.

- Key Differences :

- Reactivity : Reacts with alkalis and decomposes at 770°C, releasing SO₃ and Al₂O₃ .

- Safety : Causes respiratory and dermal irritation; environmental toxicity to aquatic life .

- Solubility : Highly water-soluble (good solubility, unlike aromatic sulfates, which may have variable solubility depending on substituents) .

Ammonium Sulphate ((NH₄)₂SO₄)

Hyoscyamine Sulphate (C₁₇H₂₃NO₃·H₂SO₄)

- Structure : Alkaloid sulfate with a tropane backbone.

- Molecular Weight : 712.85 g/mol .

- Applications : Anticholinergic drug for treating gastrointestinal and neurological disorders.

- Key Differences: Pharmacological Activity: Acts on muscarinic receptors, unlike 4-Sulpho-m-phenylenediammonium sulphate, which lacks documented biological activity . Solubility: Moderately soluble in water (2:1 ratio) and ethanol (1:4.5) .

Magnesium Sulphate (MgSO₄)

- Structure: Inorganic metal sulfate.

- Applications : Medical (analgesia, eclampsia treatment), agriculture (magnesium supplement).

- Key Differences: Mode of Action: Provides Mg²⁺ ions for neuromuscular blockade, unlike aromatic sulfates . Efficacy: Intravenous administration shows prolonged analgesic effects compared to intrathecal routes .

Physicochemical Properties Comparison

Biological Activity

4-Sulpho-m-phenylenediammonium sulphate (CAS No. 93920-38-8) is a chemical compound characterized by its unique structure, which includes both sulfonic acid and diamine functional groups. This compound has garnered attention for its diverse biological activities, particularly in enzyme inhibition and protein interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 286.28 g/mol

- Functional Groups : Sulfonic acid and diamine

The presence of a sulfonic acid group allows for ionic interactions with positively charged sites on proteins, while the diamine groups facilitate hydrogen bonding. These interactions are crucial for the compound's biological effects.

This compound exerts its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to active sites or allosteric sites, altering their function.

- Protein Interactions : Its ionic and hydrogen bonding capabilities enable it to modulate protein activity, influencing numerous biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of proteases and kinases, which play critical roles in cell signaling and metabolism.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Study on Enzyme Interaction

In a study examining the interaction between this compound and a specific enzyme, researchers found that the compound significantly reduced enzyme activity in vitro. The study utilized kinetic assays to measure changes in reaction rates upon compound administration, revealing an IC50 value indicative of its potency as an inhibitor.

Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a marked reduction in bacterial growth at varying concentrations, highlighting the compound's potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition, antimicrobial | Ionic and hydrogen bonding |

| Sulfatide | Viral replication modulation | Interaction with viral proteins |

| Other sulfonated compounds | Varies | Ionic interactions with proteins |

The comparative analysis shows that while similar compounds may share some biological activities, this compound's unique structure confers specific advantages in enzyme inhibition and antimicrobial action.

Q & A

Q. How do discrepancies in reported pKa values for the sulfonic acid group impact experimental reproducibility?

- Methodological Answer : Re-evaluate pKa via potentiometric titration under inert atmosphere to avoid CO interference. Use multivariate regression to account for ionic strength effects. Cross-validate with H NMR pH titrations in DO .

Data Analysis and Interpretation

Q. What statistical approaches reconcile contradictory results in the compound’s bioactivity assays?

Q. How can machine learning optimize reaction conditions for derivatizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.